

# Investigating false-positive urine drug screen results with doxylamine toxicity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Doxylamine, (S)-

Cat. No.: B10761699

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## Technical Support Center: Doxylamine and Urine Drug Screen Interference

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating false-positive urine drug screen (UDS) results associated with doxylamine toxicity.

### Frequently Asked Questions (FAQs)

Q1: Can doxylamine cause false-positive results on a urine drug screen?

A1: Yes, particularly at toxic or high concentrations, doxylamine has been reported to cause false-positive results for methadone and phencyclidine (PCP) on immunoassay-based urine drug screens.<sup>[1]</sup> The cross-reactivity is believed to be due to structural similarities between the doxylamine molecule and the target drugs of the immunoassay.<sup>[1]</sup>

Q2: Which specific drug screening assays are affected?

A2: The Enzyme Multiplied Immunoassay Technique (EMIT), specifically the EMIT-dau for methadone and EMIT-ST for opiates, has been identified in case reports as producing false-positive results in the presence of doxylamine.<sup>[2][3]</sup> It is plausible that other immunoassays with similar antibody specificity may also be affected.

Q3: At what concentration does doxylamine cause these false positives?

A3: The exact concentration of doxylamine that triggers a false positive can vary depending on the specific immunoassay and its cutoff levels. Reports indicate that false positives are more likely to occur in cases of doxylamine toxicity or overdose, where urinary concentrations of the drug are significantly elevated.<sup>[1][4]</sup> One study on doxylamine intoxication found that plasma concentrations in overdose patients could be 10 to 40 times higher than therapeutic levels.<sup>[4]</sup>

Q4: Are doxylamine's metabolites also known to interfere with urine drug screens?

A4: Doxylamine is metabolized in the liver to N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide.<sup>[1]</sup> While the primary cause of interference is believed to be the parent drug, it is possible that metabolites, which retain some structural similarity, could also contribute to cross-reactivity.

Q5: How can a suspected false-positive result due to doxylamine be confirmed?

A5: A presumptive positive result from an immunoassay should be confirmed using a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).<sup>[1]</sup> These techniques can definitively identify and quantify doxylamine and its metabolites, distinguishing them from methadone or PCP.<sup>[2]</sup>

## Troubleshooting Guides

Issue: Unexpected Positive Methadone or PCP Result on an Immunoassay Screen

Step 1: Review Subject's Medication and Substance Use History

- Inquire about the use of over-the-counter sleep aids or cold remedies, as many contain doxylamine.
- Document all prescription and over-the-counter medications the subject has recently taken.

Step 2: Consider the Possibility of Doxylamine Ingestion

- If doxylamine use is reported or suspected, a false-positive result is a possibility, especially if the subject exhibits symptoms of doxylamine toxicity (e.g., anticholinergic effects).<sup>[5]</sup>

Step 3: Specimen Re-analysis with a Confirmatory Method

- Submit the urine sample for confirmatory testing using GC-MS or LC-MS/MS. This is the definitive step to rule out a false positive.[\[1\]](#)

#### Step 4: Interpretation of Confirmatory Results

- If the confirmatory test is negative for methadone or PCP but positive for doxylamine, the initial immunoassay result can be classified as a false positive due to doxylamine interference.

## Data Presentation

Table 1: Immunoassays Reported to Cross-React with Doxylamine

Immunoassay Target	Specific Assay Mentioned	Level of Evidence
Methadone	EMIT-dau	Case Reports <a href="#">[2]</a> <a href="#">[3]</a>
Opiates	EMIT-ST	Case Reports <a href="#">[2]</a> <a href="#">[3]</a>
Phencyclidine (PCP)	Immunoassay (unspecified)	Case Reports & Reviews <a href="#">[1]</a> <a href="#">[6]</a>

Table 2: Urinary Concentrations of Doxylamine in Different Scenarios

Scenario	Doxylamine Concentration Range in Urine	Notes
Therapeutic Use	Not well-defined in the literature, but lower than toxic levels.	Peak plasma levels after a 25 mg dose are around 99 ng/mL.
Toxic Ingestion / Overdose	Significantly elevated; plasma levels can be 10-40 times therapeutic levels. <a href="#">[4]</a>	A study of overdose patients showed a mean blood level of 3.15 µg/mL (3150 ng/mL). Urinary concentrations are expected to be high as 60% of the dose is excreted in urine.

Note: There is a lack of precise quantitative data in the literature correlating specific urinary doxylamine concentrations with false-positive results on methadone and PCP immunoassays.

## Experimental Protocols

### Protocol 1: GC-MS Confirmation of Doxylamine in Urine

This protocol is a representative method for the qualitative and quantitative analysis of doxylamine in urine to confirm suspected false-positive immunoassay results.

#### 1. Sample Preparation (Liquid-Liquid Extraction)

- To 1 mL of urine, add an internal standard (e.g., Diphenhydramine-d5).
- Add 200  $\mu$ L of concentrated ammonium hydroxide to basify the sample.
- Add 5 mL of a hexane:ethyl acetate (9:1 v/v) extraction solvent.
- Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

#### 2. Derivatization (Optional but Recommended for Improved Chromatography)

- To the dried extract, add 50  $\mu$ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial and heat at 70°C for 30 minutes.
- Cool the vial to room temperature.
- Evaporate the derivatizing agent to dryness under nitrogen.
- Reconstitute the final residue in 50  $\mu$ L of ethyl acetate for GC-MS analysis.

#### 3. GC-MS Parameters

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or similar.
- Injection Volume: 1  $\mu$ L.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
  - Initial temperature: 100°C, hold for 1 minute.
  - Ramp to 280°C at 20°C/minute.

- Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MSD Transfer Line: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
- SIM ions for Doxylamine-TMS derivative: To be determined based on fragmentation pattern.
- SIM ions for Internal Standard: To be determined based on fragmentation pattern.

#### 4. Quality Control

- Analyze a blank urine sample to check for interferences.
- Analyze a positive control (spiked urine with a known concentration of doxylamine) to verify system performance.
- Analyze a negative control (urine from a subject with no doxylamine intake).

#### Protocol 2: LC-MS/MS Analysis of Doxylamine in Urine

This protocol is adapted from a validated method for plasma and is suitable for the sensitive and specific quantification of doxylamine in urine.<sup>[7][8]</sup>

##### 1. Sample Preparation (Protein Precipitation/Dilution)

- To 100 µL of urine, add 100 µL of methanol containing a deuterated internal standard (e.g., doxylamine-d5).
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial for analysis.

##### 2. LC-MS/MS Parameters

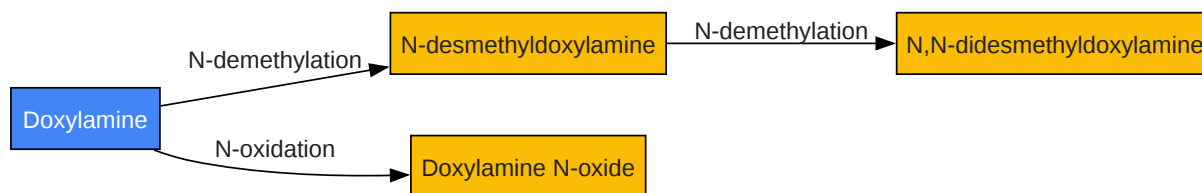
- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Mass Spectrometer: Sciex QTRAP 5500 or equivalent.
- Column: C18 column (e.g., 2.0 mm x 100 mm, 5 µm).
- Mobile Phase A: 20 mM ammonium acetate with 0.2% formic acid in water.
- Mobile Phase B: Methanol.
- Flow Rate: 0.6 mL/min.

- Gradient:
- 0.0-1.2 min: 67% to 5% B.
- 1.2-2.0 min: Hold at 5% B.
- 2.0-2.1 min: 5% to 67% B.
- 2.1-2.7 min: Hold at 67% B.
- Injection Volume: 2.0  $\mu$ L.
- Ion Source: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Doxylamine:  $m/z$  271.0  $\rightarrow$  182.0.[7]
- Doxylamine-d5 (IS):  $m/z$  276.2  $\rightarrow$  187.3.[7]

### 3. Quality Control

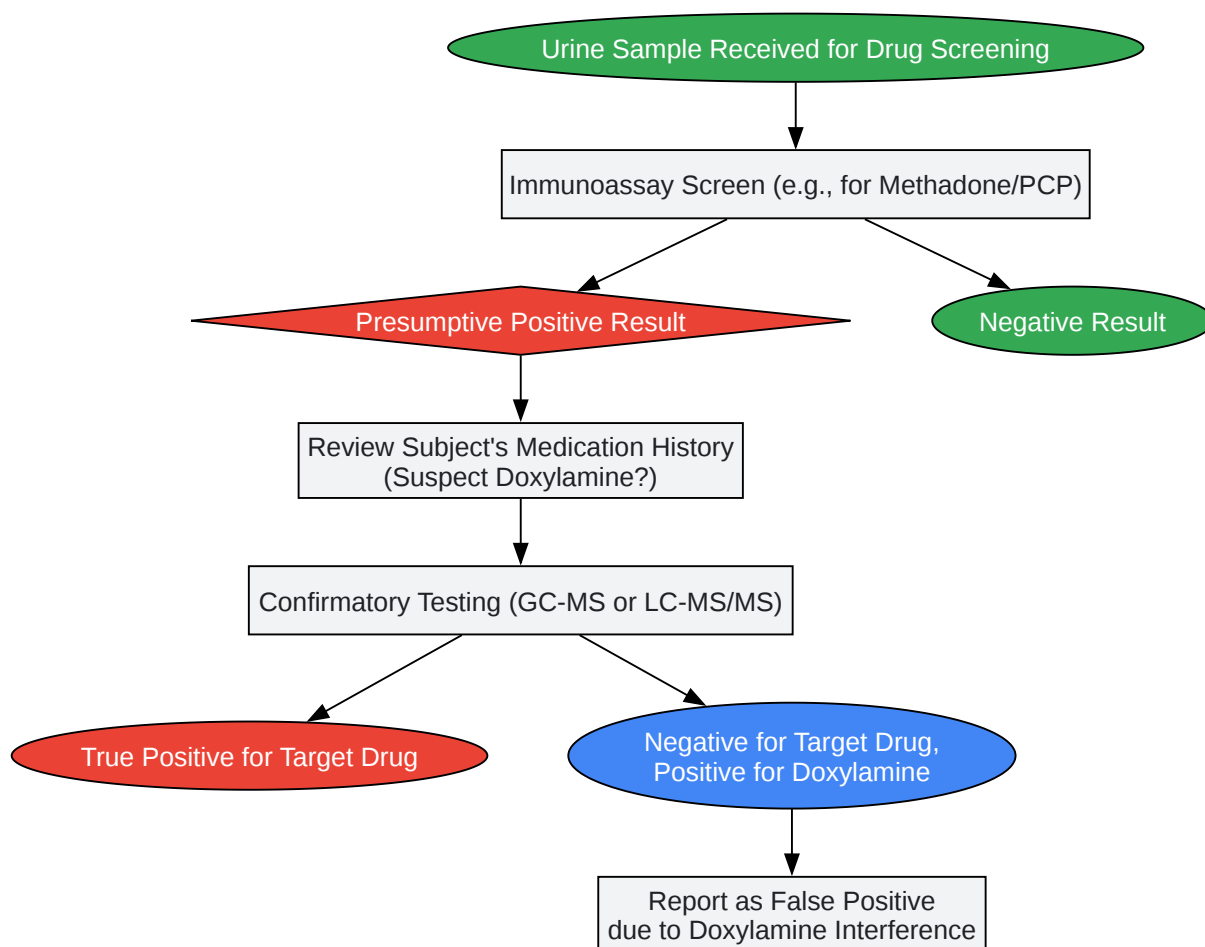
- Include calibration standards at multiple concentration levels.
- Analyze quality control samples at low, medium, and high concentrations to ensure accuracy and precision.
- Analyze blank and negative control samples.

## Visualizations



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Caption: Metabolic pathway of doxylamine.



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Caption: Workflow for investigating a suspected false-positive UDS.

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- To cite this document: BenchChem. [Investigating false-positive urine drug screen results with doxylamine toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761699#investigating-false-positive-urine-drug-screen-results-with-doxylamine-toxicity]

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